molecular formula C12H10F2O2 B6194650 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2694728-17-9

2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6194650
CAS No.: 2694728-17-9
M. Wt: 224.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of fluoro-substituted bicyclo[1.1.1]pentanes. These compounds are known for their unique structural features and have gained significant attention in various fields of chemistry and medicinal research. The incorporation of fluorine atoms into the bicyclo[1.1.1]pentane skeleton can significantly alter the physicochemical properties of the compound, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps, starting from readily available precursors. One common approach is the homolytic aromatic alkylation protocol, which allows for the introduction of the bicyclo[1.1.1]pentane core into the desired molecular framework . This method typically involves the use of metal-free conditions, making it an environmentally friendly and practical approach for large-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis of fluoro-substituted bicyclo[1.1.1]pentanes can be scaled up using continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of continuous flow reactors allows for the efficient handling of hazardous reagents and the precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as amines or thiols, into the molecular framework .

Scientific Research Applications

2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the electronic properties of the compound, affecting its binding affinity to target proteins or enzymes. The compound can modulate the activity of these targets by altering their conformation or stability, leading to changes in their biological function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly alter its physicochemical properties compared to other bicyclo[1.1.1]pentane derivatives. The fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug design and development .

Properties

CAS No.

2694728-17-9

Molecular Formula

C12H10F2O2

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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